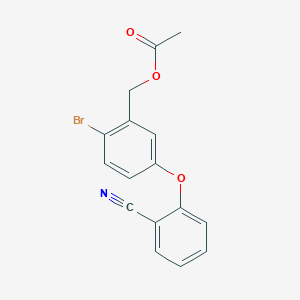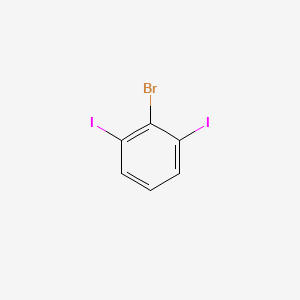
(2R,3S)-2,3-Dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2,3-Dimethylmorpholine is a chiral morpholine derivative with two methyl groups attached to the second and third carbon atoms in the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-Dimethylmorpholine can be achieved through several methods. One common approach involves the reaction of a suitable precursor with a chiral catalyst to ensure the correct stereochemistry. For example, the reaction of a 2,3-dimethyl-1,4-dioxane with ammonia in the presence of a chiral catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2,3-Dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different morpholine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce alkyl or acyl groups into the morpholine ring.
Scientific Research Applications
(2R,3S)-2,3-Dimethylmorpholine has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of (2R,3S)-2,3-Dimethylmorpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Dimethylmorpholine: A diastereomer with different stereochemistry.
(2S,3S)-2,3-Dimethylmorpholine: Another diastereomer with opposite stereochemistry.
(2S,3R)-2,3-Dimethylmorpholine: A diastereomer with one chiral center inverted.
Uniqueness
(2R,3S)-2,3-Dimethylmorpholine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it valuable in applications where chiral specificity is crucial, such as in the synthesis of enantiomerically pure compounds .
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(2R,3S)-2,3-dimethylmorpholine |
InChI |
InChI=1S/C6H13NO/c1-5-6(2)8-4-3-7-5/h5-7H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChI Key |
LTJFPCBECZHXNS-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1[C@H](OCCN1)C |
Canonical SMILES |
CC1C(OCCN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


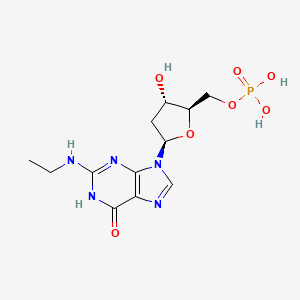
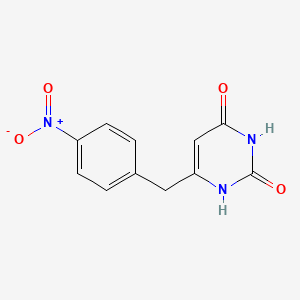

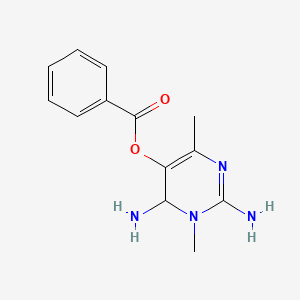


![(Trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonic acid](/img/structure/B12938519.png)
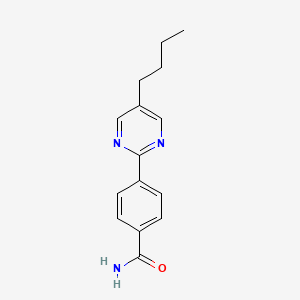
![2-(Tosyloxy)ethyl 8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B12938528.png)
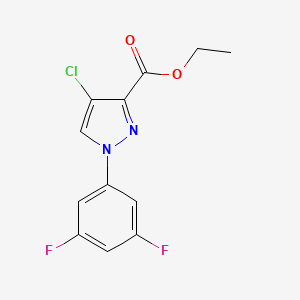
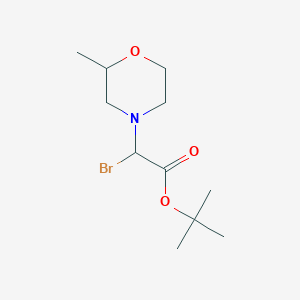
![({1-[(Morpholin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12938555.png)
